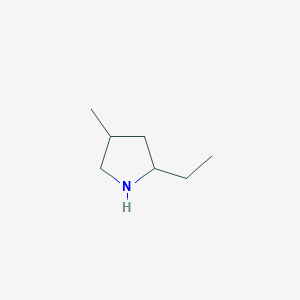
2-エチル-4-メチルピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methylpyrrolidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-エチル-4-メチルピロリジンの用途に関する包括的な分析
2-エチル-4-メチルピロリジンは、医薬品化学で広く使用されている五員環窒素複素環であるピロリジン環の誘導体です。そのユニークな構造により、さまざまな生物学的活性と科学的な用途における有用性が実現されています。以下は、科学研究における2-エチル-4-メチルピロリジンの6つの異なる用途の詳細な分析です。
創薬と開発
2-エチル-4-メチルピロリジン: は、創薬において汎用性の高い足場として機能します。 その飽和状態と非平面性は、分子の立体化学に寄与し、生物学的活性を左右します 。この化合物は、sp3混成によりファーマコフォア空間を効率的に探索できるため、新しい生物活性化合物の開発において貴重な要素となっています。
不斉有機触媒
この化合物は、不斉有機触媒において重要な役割を果たし、不斉選択性が高い複雑な分子構造を構築するために使用される方法です 。ピロリジン環、特に2-エチル-4-メチルピロリジンなどの誘導体は、さまざまな不斉合成変換を促進する有機触媒の合成によく使用されます。
生物活性化合物の合成
研究者は、2-エチル-4-メチルピロリジンを使用して、標的選択性を持つ生物活性分子を作成しています。 この化合物の構造的特徴、さまざまな置換基を導入できる可能性などにより、治療用途の可能性を持つ分子を作成できます .
物理化学的性質の強化
2-エチル-4-メチルピロリジンを薬剤候補に導入すると、物理化学的パラメータが変更され、これらの分子のADME/Toxプロファイルが改善されます 。この改変は、吸収、分布、代謝、排泄、毒性プロファイルが向上した薬剤の開発にとって非常に重要です。
医薬品化学における構造的多様性
その飽和状態により、2-エチル-4-メチルピロリジンは医薬品化合物の構造的多様性に貢献しています。 化学者は、平面的なヘテロ芳香環骨格を超えて、三次元構造を探索することができ、これは新規薬剤の発見につながる可能性があります .
立体異性体性と不斉結合
2-エチル-4-メチルピロリジンなど、ピロリジン環の炭素の立体異性体性は、薬剤候補の生物学的プロファイルにとって重要です。 異なる立体異性体と置換基の空間配向により、不斉タンパク質への結合様式が異なり、薬剤の有効性に影響を与える可能性があります .
作用機序
Target of Action
2-Ethyl-4-methylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets
Mode of Action
Pyrrolidine alkaloids in general are known to interact with their targets in a variety of ways, leading to a range of biological effects . The specific interactions and resulting changes caused by 2-Ethyl-4-methylpyrrolidine would require further investigation.
Biochemical Pathways
Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to a range of downstream effects
Result of Action
Pyrrolidine alkaloids are known to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects . The specific effects of 2-Ethyl-4-methylpyrrolidine would require further investigation.
特性
IUPAC Name |
2-ethyl-4-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAPHBUGZJARM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
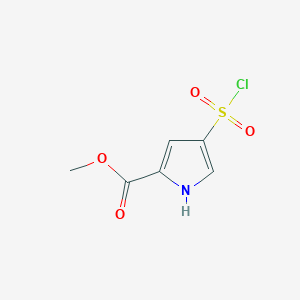

![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)


![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)


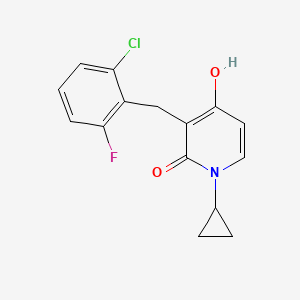
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
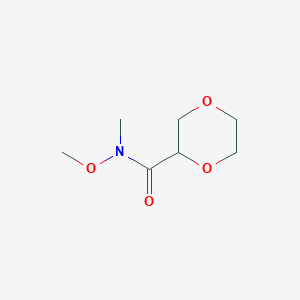
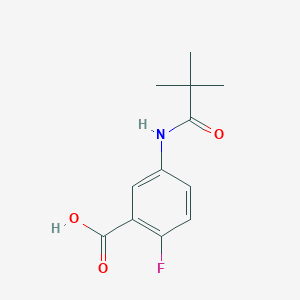
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
